Telaprevir metabolite M4

HCV NS3/4A Protease Inhibition Antiviral Potency Metabolite Profiling

Telaprevir metabolite M4 (CAS 1616728-72-3, UNII: TST2KY7NE6), also designated as VRT-127394, is the R-diastereomer of the hepatitis C virus (HCV) NS3/4A protease inhibitor telaprevir. It is an oligopeptide derivative with the molecular formula C27H40N6O4 and a molecular weight of 512.6 g/mol, structurally characterized by the absence of the α-ketoamide group present in the parent drug.

Molecular Formula C27H40N6O4
Molecular Weight 512.6 g/mol
CAS No. 1616728-72-3
Cat. No. B12791092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelaprevir metabolite M4
CAS1616728-72-3
Molecular FormulaC27H40N6O4
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)N)NC(=O)C(C3CCCCC3)NC(=O)C4=NC=CN=C4
InChIInChI=1S/C27H40N6O4/c1-27(2,3)22(26(37)33-15-17-10-7-11-18(17)21(33)23(28)34)32-25(36)20(16-8-5-4-6-9-16)31-24(35)19-14-29-12-13-30-19/h12-14,16-18,20-22H,4-11,15H2,1-3H3,(H2,28,34)(H,31,35)(H,32,36)/t17-,18-,20-,21-,22+/m0/s1
InChIKeyOGPCBCPSBXYSGK-OOOLTRJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Telaprevir Metabolite M4 (CAS 1616728-72-3): Identity, Chemical Class, and Analytical Significance


Telaprevir metabolite M4 (CAS 1616728-72-3, UNII: TST2KY7NE6), also designated as VRT-127394, is the R-diastereomer of the hepatitis C virus (HCV) NS3/4A protease inhibitor telaprevir [1]. It is an oligopeptide derivative with the molecular formula C27H40N6O4 and a molecular weight of 512.6 g/mol, structurally characterized by the absence of the α-ketoamide group present in the parent drug [2]. This metabolite is generated primarily via epimerization in vivo and represents the major circulating metabolite in human plasma, making it a critical reference standard for bioanalytical method development, therapeutic drug monitoring, and studies investigating the mechanisms of telaprevir-associated adverse events [1].

Why Telaprevir Metabolite M4 Cannot Be Substituted with the Parent Drug or Other Analogs for Critical Analytical and Mechanistic Studies


Substitution of Telaprevir metabolite M4 with telaprevir or other structurally related impurities is scientifically invalid. As an R-diastereomer, M4 exhibits a 30-fold reduction in anti-HCV potency relative to telaprevir [1]. Furthermore, its distinct inhibitory profile against human multidrug and toxin extrusion (MATE) transporters [2] and its unique contribution to CYP3A-mediated drug-drug interactions cannot be replicated by the parent compound or the inactive α-ketoamide-reduced metabolites [3]. Bioanalytically, M4 and telaprevir undergo ex vivo interconversion in plasma, requiring specialized stabilization procedures and chromatographic separation that are specific to this diastereomeric pair; using a generic standard without these precautions will yield inaccurate quantification of the active drug [4].

Quantitative Differentiation of Telaprevir Metabolite M4 (VRT-127394) Against Key Comparators


Anti-HCV Potency: VRT-127394 Exhibits a 30-Fold Reduction in Activity Compared to Telaprevir

VRT-127394 is approximately 30-fold less potent than the parent drug, telaprevir, in inhibiting HCV NS3/4A protease activity and viral replication [1]. This quantification establishes M4 as a largely inactive metabolite, a critical consideration for studies aiming to dissect on-target versus off-target effects of telaprevir therapy. In a biochemical assay, telaprevir inhibited recombinant HCV NS3 protease with an IC50 of 10 nM [2].

HCV NS3/4A Protease Inhibition Antiviral Potency Metabolite Profiling

Renal Transporter Inhibition: VRT-127394 Demonstrates Distinct Potency Against hMATE1 and hMATE2-K Compared to Another Major Metabolite

In a head-to-head comparison of telaprevir and its metabolites at 100 μM, VRT-127394 (M4) inhibited human MATE1 (hMATE1) by 38% and human MATE2-K (hMATE2-K) by 45% [1]. In contrast, the α-ketoamide-reduced metabolite VRT-0922061 (M1) exhibited stronger inhibition of hMATE1 (53%) and hMATE2-K (61%), while the parent drug telaprevir showed the weakest inhibition of hMATE1 (35%) but similar inhibition of hMATE2-K (47%) [1]. All three compounds showed negligible or weak effects on hOCT2 at concentrations ≥20 μM [1]. Notably, at clinically relevant unbound plasma concentrations (approximately 2 μM), these inhibitory effects are unlikely to be clinically significant [2].

Renal Transporter Inhibition hMATE1 hMATE2-K Creatinine Elevation Mechanism

Contribution to CYP3A-Mediated Drug-Drug Interactions: VRT-127394 Inhibition Alone Is Sufficient to Explain Clinically Observed Reductions in Oral Clearance

A static mechanistic drug-drug interaction (DDI) prediction model evaluated whether competitive inhibition of CYP3A by telaprevir and its diastereomeric metabolite, VRT-127394, could account for the profound reductions in oral clearance observed for midazolam and tacrolimus when co-administered with telaprevir [1]. The study concluded that the combined inhibitory effect of telaprevir and VRT-127394 was sufficient to explain the remarkable in vivo reduction in oral clearance for these substrates [1]. This finding highlights that the metabolite itself is a potent contributor to the DDI liability of telaprevir, independent of the parent drug's activity.

CYP3A Inhibition Drug-Drug Interaction Midazolam Clearance Tacrolimus Clearance

Analytical Method Validation: VRT-127394 Requires Chromatographic Separation from Telaprevir for Accurate Quantification

A validated LC-MS/MS method for the simultaneous quantification of telaprevir and its R-diastereomer, VRT-127394, demonstrated a linear dynamic range of 5-5000 ng/mL for both analytes in human plasma [1]. The assay achieved acceptable precision (%RSD < 6.5%) and accuracy (94-108%) across the calibration range [1]. Critically, the method incorporated a plasma stabilization procedure to prevent the ex vivo interconversion between telaprevir and VRT-127394, a phenomenon that would otherwise lead to spurious pharmacokinetic results [2]. The MS acquisition utilized selective reaction monitoring (SRM) of the shared [M+H]+ ion at m/z 680.59→322.42 [1].

LC-MS/MS Bioanalytical Method Validation Ex Vivo Interconversion Therapeutic Drug Monitoring

Primary Research and Industrial Applications for Telaprevir Metabolite M4 (VRT-127394)


Bioanalytical Method Development and Therapeutic Drug Monitoring of Telaprevir

VRT-127394 is an indispensable certified reference standard for the development and validation of LC-MS/MS methods used to quantify telaprevir in human plasma. Because telaprevir and its R-diastereomer interconvert ex vivo, accurate quantification of the active drug is only possible when the method explicitly separates the two epimers and includes VRT-127394 as a calibrator [1]. The compound is essential for laboratories conducting therapeutic drug monitoring or clinical pharmacokinetic studies involving telaprevir-based regimens [2].

Mechanistic Studies of Telaprevir-Induced Serum Creatinine Elevation

VRT-127394 is required as a comparator compound in studies investigating the mechanism of telaprevir-associated increases in serum creatinine. In vitro transporter assays demonstrate that VRT-127394 inhibits hMATE1 and hMATE2-K with a distinct potency profile compared to other telaprevir metabolites [1]. Substituting VRT-127394 with a different metabolite (e.g., VRT-0922061) or the parent drug would produce non-representative data, potentially misattributing the observed clinical effect [2].

In Vitro Drug-Drug Interaction (DDI) Prediction Modeling

VRT-127394 is a critical component for building accurate static and physiologically-based pharmacokinetic (PBPK) models that predict the magnitude of CYP3A-mediated drug-drug interactions with telaprevir. Research has established that the metabolite's competitive inhibition of CYP3A is a key driver of the profound DDI liability observed in vivo [1]. Therefore, in vitro CYP3A inhibition assays designed to predict clinical interactions must include VRT-127394 to generate physiologically relevant input parameters [2].

Quality Control and Impurity Profiling in Telaprevir API Manufacturing

As the major circulating metabolite and a known diastereomeric impurity, VRT-127394 serves as a critical reference standard for quality control laboratories involved in the synthesis, purification, and stability testing of telaprevir active pharmaceutical ingredient (API). Monitoring the presence and concentration of VRT-127394 is essential to ensure that telaprevir drug substance meets purity specifications and that epimerization during manufacturing or storage is controlled [1].

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